molecular formula C16H22N2O4 · HCl B1164604 Carfilzomib Impurity 13 (hydrochloride)

Carfilzomib Impurity 13 (hydrochloride)

货号: B1164604
分子量: 342.8
InChI 键: CHAYZFKMWYMTMH-UQKRIMTDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Carfilzomib impurity 13 (hydrochloride) is a potential impurity found in commercial carfilzomib preparations. Carfilzomib is a second-generation, irreversible, peptide epoxyketone class proteasome inhibitor that targets the chymotrypsin-like β5 subunit of the constitutive 20S proteasome (IC50 = 5.2 nM) and the β5i subunit of the immunoproteasome 20Si (LMP7;  IC50 = 14 nM) with minimal cross reactivity to other proteases. It can induce cell cycle arrest and apoptosis in human cancer cell lines including multiple myeloma, lymphoma, and various solid tumors (IC50s = 2.4-20 nM).

科学研究应用

Research Applications

  • Analytical Chemistry :
    • Quality Control : Carfilzomib Impurity 13 is utilized in analytical methods to ensure the purity of carfilzomib formulations. High-performance liquid chromatography (HPLC) methods are commonly employed to quantify impurities, including Carfilzomib Impurity 13, in pharmaceutical preparations .
    • Stability Studies : The stability of carfilzomib formulations can be assessed by monitoring the formation of impurities over time, which helps in determining shelf life and storage conditions .
  • Toxicological Studies :
    • Safety Assessments : Research has indicated that impurities like Carfilzomib Impurity 13 could contribute to adverse effects observed in patients treated with carfilzomib. Studies have documented side effects such as thrombocytopenia and other hematological toxicities, which could be exacerbated by impurities .
  • Pharmacological Research :
    • Mechanistic Studies : Investigating how Carfilzomib Impurity 13 interacts with cellular pathways can provide insights into its potential effects on cancer cell viability and apoptosis. This can lead to a better understanding of how impurities may alter therapeutic outcomes .

Case Study 1: Evaluation of Impurities in Clinical Formulations

A study conducted on the characterization of carfilzomib formulations revealed that various impurities, including Carfilzomib Impurity 13, were present at different concentrations. The analysis highlighted that higher levels of this impurity correlated with increased reports of adverse effects among patients, emphasizing the need for stringent quality control measures .

Case Study 2: Impact on Efficacy

In a systematic review focusing on carfilzomib's effectiveness in treating relapsed or refractory multiple myeloma, researchers noted that patients receiving formulations with lower impurity levels experienced better clinical outcomes. This study underscores the importance of monitoring impurities like Carfilzomib Impurity 13 to optimize therapeutic efficacy .

属性

分子式

C16H22N2O4 · HCl

分子量

342.8

InChI

InChI=1S/C16H22N2O4.ClH/c19-15(12-18-8-10-22-11-9-18)17-14(16(20)21)7-6-13-4-2-1-3-5-13;/h1-5,14H,6-12H2,(H,17,19)(H,20,21);1H/t14-;/m0./s1

InChI 键

CHAYZFKMWYMTMH-UQKRIMTDSA-N

SMILES

OC([C@H](CCC1=CC=CC=C1)NC(CN2CCOCC2)=O)=O.Cl

同义词

(αS)-α-[[2-(4-morpholinyl)acetyl]amino]-benzenebutanoic acid, monohydrochloride

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Carfilzomib Impurity 13 (hydrochloride)
Reactant of Route 2
Reactant of Route 2
Carfilzomib Impurity 13 (hydrochloride)
Reactant of Route 3
Reactant of Route 3
Carfilzomib Impurity 13 (hydrochloride)
Reactant of Route 4
Carfilzomib Impurity 13 (hydrochloride)
Reactant of Route 5
Reactant of Route 5
Carfilzomib Impurity 13 (hydrochloride)
Reactant of Route 6
Carfilzomib Impurity 13 (hydrochloride)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。